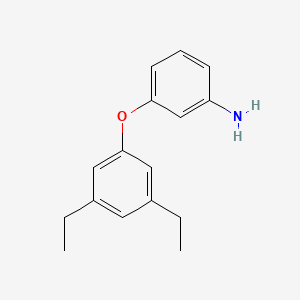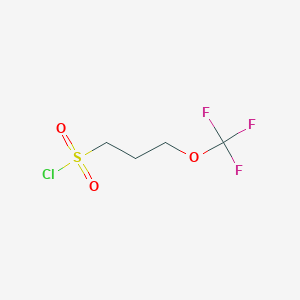
3-Trifluoromethoxy-propane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Trifluoromethoxy-propane-1-sulfonyl chloride is an organosulfur compound with the molecular formula C4H6ClF3O3S It is a sulfonyl chloride derivative characterized by the presence of a trifluoromethoxy group attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Trifluoromethoxy-propane-1-sulfonyl chloride typically involves the reaction of 3-Trifluoromethoxy-propanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
CF3OCH2CH2CH2OH+ClSO2OH→CF3OCH2CH2CH2SO2Cl+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-Trifluoromethoxy-propane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Reduction: The compound can be reduced to the corresponding sulfonyl fluoride or sulfonyl hydride under specific conditions.
Oxidation: Oxidative reactions can convert the sulfonyl chloride to sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H) are employed.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonic Acids: Formed from oxidative reactions.
Scientific Research Applications
3-Trifluoromethoxy-propane-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as a reagent for introducing the trifluoromethoxy group into organic molecules, enhancing their chemical and thermal stability.
Pharmaceuticals: Serves as an intermediate in the synthesis of various drugs, particularly those requiring sulfonyl chloride functionalities.
Material Science: Utilized in the preparation of specialty polymers and materials with unique properties.
Biological Studies: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 3-Trifluoromethoxy-propane-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group reacts with nucleophiles, forming covalent bonds with target molecules. This reactivity is exploited in various chemical transformations and modifications of biomolecules. The trifluoromethoxy group imparts unique electronic properties, influencing the reactivity and stability of the compound.
Comparison with Similar Compounds
Similar Compounds
3-Trifluoromethoxy-benzene-1-sulfonyl chloride: Similar in structure but with a benzene ring instead of a propane backbone.
3,3,3-Trifluoropropane-1-sulfonyl chloride: Lacks the methoxy group, affecting its reactivity and applications.
4-Trifluoromethyl-benzene-1-sulfonyl chloride: Contains a trifluoromethyl group instead of a trifluoromethoxy group, leading to different electronic properties.
Uniqueness
3-Trifluoromethoxy-propane-1-sulfonyl chloride is unique due to the presence of both the trifluoromethoxy group and the sulfonyl chloride functionality. This combination imparts distinct reactivity and stability, making it valuable for specific synthetic applications and research studies.
Properties
Molecular Formula |
C4H6ClF3O3S |
|---|---|
Molecular Weight |
226.60 g/mol |
IUPAC Name |
3-(trifluoromethoxy)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C4H6ClF3O3S/c5-12(9,10)3-1-2-11-4(6,7)8/h1-3H2 |
InChI Key |
RLEMGCVGYHANFH-UHFFFAOYSA-N |
Canonical SMILES |
C(COC(F)(F)F)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


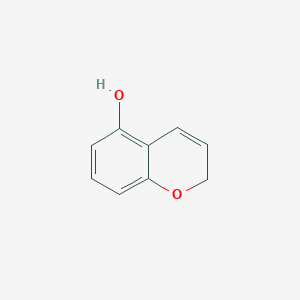
![ethyl (2E)-4-[(tert-butoxycarbonyl)(methyl)amino]but-2-enoate](/img/structure/B12443537.png)
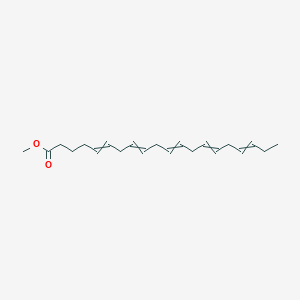
![N-(4-fluorophenyl)-N'-[2-(piperazin-1-yl)ethyl]ethanediamide](/img/structure/B12443547.png)
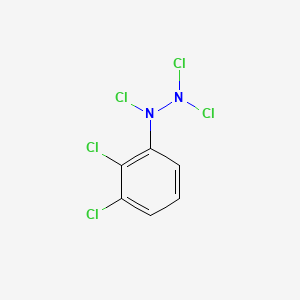


![(S)-2,3-dihydro-1H-inden-1-yl({[(9H-fluoren-9-ylmethoxy)carbonyl]amino})acetic acid](/img/structure/B12443573.png)
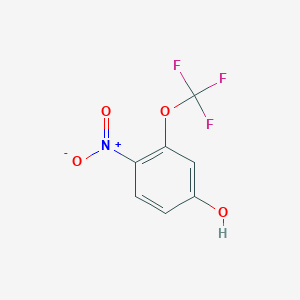
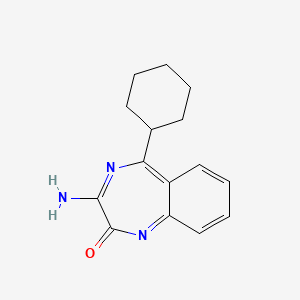
![2-[(1E)-2-(2,4-difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12443597.png)
